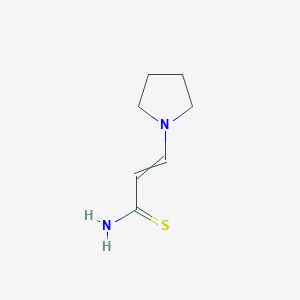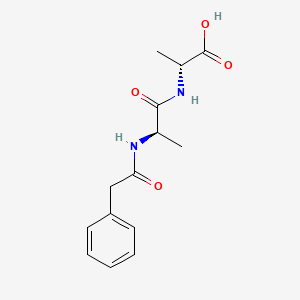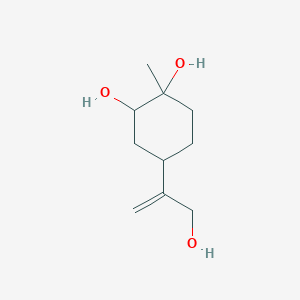![molecular formula C28H30N2O2 B14395593 {4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone CAS No. 89623-09-6](/img/structure/B14395593.png)
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound features a phenyl group attached to a butylamino propoxy chain, which is further connected to a phenylindolizinyl methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the butylamino propoxy phenyl derivative, followed by the introduction of the phenylindolizinyl methanone group through a series of condensation and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biochemical studies to investigate its interactions with biological molecules and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl-(2-phenylindolizin-3-yl)methanone: Shares a similar core structure but lacks the butylamino propoxy group.
2-Phenylindolizine: A simpler compound with a related indolizine structure.
Uniqueness
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89623-09-6 |
|---|---|
Formule moléculaire |
C28H30N2O2 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
[4-[3-(butylamino)propoxy]phenyl]-(2-phenylindolizin-3-yl)methanone |
InChI |
InChI=1S/C28H30N2O2/c1-2-3-17-29-18-9-20-32-25-15-13-23(14-16-25)28(31)27-26(22-10-5-4-6-11-22)21-24-12-7-8-19-30(24)27/h4-8,10-16,19,21,29H,2-3,9,17-18,20H2,1H3 |
Clé InChI |
QSVLXCJNEFZXHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


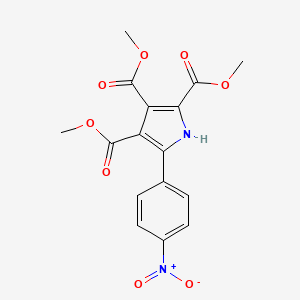
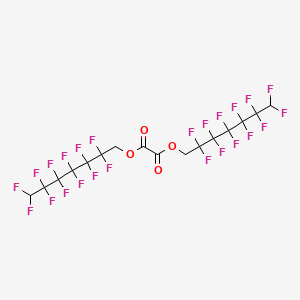
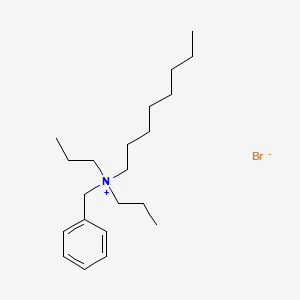
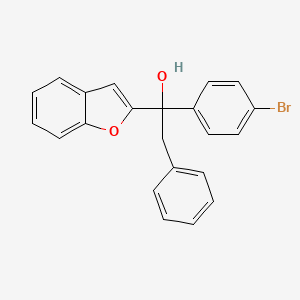
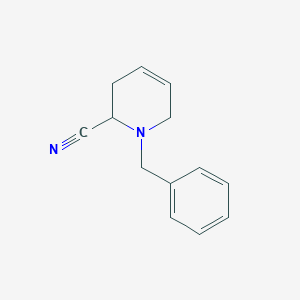
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)

